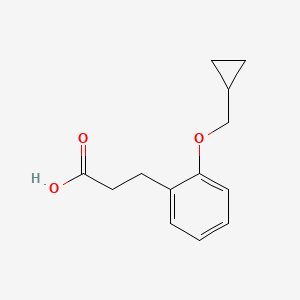
5-Methoxy-2-methylpyrimidine
Übersicht
Beschreibung
5-Methoxy-2-methylpyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Wirkmechanismus
Target of Action
A related compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, has been shown to interact with hemoglobin subunits alpha and beta . These subunits play a crucial role in oxygen transport from the lung to various peripheral tissues .
Pharmacokinetics
Pharmacokinetic properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 5-Methoxy-2-methylpyrimidine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active. For instance, the compound’s stability could be affected by storage conditions, while its action and efficacy could be influenced by the physiological state of the organism .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidines play a crucial role in various biochemical reactions . They are key components of nucleic acids, such as DNA and RNA, and are involved in protein synthesis
Cellular Effects
It is known that pyrimidines can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidines can bind to various biomolecules and can influence enzyme activity and gene expression
Dosage Effects in Animal Models
A study on a related compound, 5-Methoxy-2-aminoindane (MEAI), showed a good safety profile in rats at doses of 10 and 30mg/kg body weight .
Transport and Distribution
It is known that the distribution of drugs to tissues generally depends on blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
Tools like LOCALIZER and DeepLoc 2.0 can predict the subcellular localization of proteins based on their amino acid sequences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of 3-amino-3-methoxy-N-cyano-2-propionamidine in the presence of a Lewis acid protecting agent and dry hydrogen chloride gas . Another approach involves the reaction of benzylidene acetones and ammonium thiocyanates, followed by several steps including ring closure, aromatization, and S-methylation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-2-methylpyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Lewis Acids: Used in cyclization reactions.
Ammonium Thiocyanates: Used in the initial steps of synthesis.
Major Products Formed:
Pyrimidine-2-carboxylic acid: Formed through oxidation.
Various substituted pyrimidines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methylpyrimidine has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrimidine: Shares a similar structure but lacks the methoxy group.
4-Amino-2,6-dimethoxypyrimidine: Contains additional methoxy groups and an amino group.
Uniqueness: 5-Methoxy-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-3-6(9-2)4-8-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFVQGNPPLLLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B3110070.png)


![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)




